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6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one
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Overview
Description
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. Subsequent methylation and hydroxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. Additionally, it may interact with DNA and proteins, leading to its anticancer and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar biological activities.
2-methyl-4H-quinazolin-4-one: Another derivative with distinct pharmacological properties.
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: A related compound with different substituents.
Uniqueness
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Biological Activity
6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, anticancer, and antiviral properties, supported by various studies and data.
Antimicrobial Activity
Quinazolinone derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted that derivatives with hydroxyl groups at specific positions exhibited enhanced activity against both bacterial and fungal species. For instance, compounds with hydroxy substituents demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the introduction of hydroxyl groups can be crucial for antimicrobial efficacy .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Hydroxy-1,3-dimethyl-4H-Q2 | Staphylococcus aureus | 32 µg/mL |
6-Hydroxy-1,3-dimethyl-4H-Q2 | Escherichia coli | 64 µg/mL |
Hydroxy-substituted derivative | Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. Research indicates that quinazolinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies showed that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Inhibition of COX Enzymes by Quinazolinone Derivatives
Compound | COX Inhibition (%) | IC50 (µM) |
---|---|---|
6-Hydroxy-1,3-dimethyl-4H-Q2 | 85% | 50 |
Hydroxy-substituted derivative | 90% | 45 |
Anticancer Activity
Quinazolinone compounds have been recognized for their anticancer properties through various mechanisms. They inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. For example, studies have shown that certain quinazolinones can effectively inhibit EGFR autophosphorylation and exhibit cytotoxicity against cancer cell lines with IC50 values in the nanomolar range .
Table 3: Anticancer Activity of Quinazolinone Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
6-Hydroxy-1,3-dimethyl-4H-Q2 | A549 (Lung Cancer) | 200 |
Hydroxy-substituted derivative | MCF7 (Breast Cancer) | 150 |
Antiviral Activity
Recent studies have explored the antiviral potential of quinazolinones against various viruses. For instance, some derivatives have shown significant activity against vaccinia and adenoviruses. The mechanism appears to involve interference with viral replication processes .
Table 4: Antiviral Activity of Quinazolinone Derivatives
Compound | Virus Type | EC50 (µM) |
---|---|---|
6-Hydroxy-1,3-dimethyl-4H-Q2 | Vaccinia Virus | 5 |
Hydroxy-substituted derivative | Adenovirus | 10 |
Case Studies
In one notable case study involving colorectal cancer models, a series of quinazolinone compounds were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substitutions at the hydroxyl group exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |
InChI Key |
NWPHCVUQLCNGFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)O)N(C1=O)C |
Origin of Product |
United States |
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